S-(1,2-Dichlorovinyl)-Cysteine (hydrochloride)
Description
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) hydrochloride is a nephrotoxic cysteine S-conjugate derived from the glutathione (GSH) conjugation pathway of trichloroethylene (TCE). It is formed via sequential metabolism: TCE is conjugated to GSH in the liver to form S-(1,2-dichlorovinyl)glutathione (DCVG), which is then processed by γ-glutamyl transpeptidase (GGT) and cysteinylglycine dipeptidase in the kidney to yield DCVC . DCVC is bioactivated by cysteine conjugate β-lyase (β-lyase) into reactive thioketene intermediates, which alkylate cellular macromolecules, leading to mitochondrial dysfunction, ATP depletion, and proximal tubular necrosis .
Properties
IUPAC Name |
(2R)-2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO2S.ClH/c6-1-4(7)11-2-3(8)5(9)10;/h1,3H,2,8H2,(H,9,10);1H/b4-1-;/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBANJWARDZMIB-HGFJMBHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S/C(=C\Cl)/Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
S-(1,2-Dichlorovinyl)-Cysteine (DCVC) is a significant metabolite of trichloroethylene (TCE), a common industrial solvent. DCVC and its derivatives, particularly S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), are known for their nephrotoxic effects. This article provides an in-depth examination of the biological activity of DCVC, focusing on its mechanisms of toxicity, metabolic pathways, and relevant case studies.
Mechanisms of Toxicity
DCVC exhibits nephrotoxicity primarily through several biochemical pathways:
- Mitochondrial Dysfunction : DCVC disrupts mitochondrial function by inhibiting respiration and impairing calcium retention, leading to energy depletion and structural damage. Studies have shown that both DCVC and its homocysteine counterpart (DCVHC) inhibit key mitochondrial enzymes such as succinate dehydrogenase and isocitrate dehydrogenase, resulting in decreased ATP production and increased lipid peroxidation .
- Reactive Metabolite Formation : Upon metabolism, DCVC can form reactive sulfur-containing species that covalently bind to cellular proteins, contributing to cellular injury. The bioactivation of DCVC through pathways involving glutathione conjugation leads to the formation of DCVCS, which is a more potent nephrotoxicant than its precursor .
- Oxidative Stress : The compound induces oxidative stress by promoting the oxidation of glutathione (GSH) to its disulfide form, which further exacerbates cellular injury .
Metabolic Pathways
The metabolism of DCVC involves several key pathways:
- Glutathione Conjugation : DCVC undergoes conjugation with GSH primarily in the liver, forming N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (Ac-DCVC). This process is crucial for detoxification but can also lead to the formation of toxic metabolites that accumulate in renal tissues .
- N-acetylation : N-acetylation of DCVC may enhance its excretion; however, it can also result in the formation of bioactive metabolites that contribute to nephrotoxicity upon further metabolism by cytochrome P450 enzymes .
- β-Elimination : This pathway leads to the formation of reactive electrophiles that can modify cellular macromolecules, thereby contributing to toxicity .
Nephrotoxicity in Animal Models
Research has consistently demonstrated the nephrotoxic effects of DCVC in various animal models. For instance:
- A study showed that rats exposed to DCVC exhibited significant increases in blood urea nitrogen levels and proximal tubule necrosis compared to control groups. The severity of kidney damage correlated with the dose and duration of exposure .
Human Cellular Studies
Studies using freshly isolated human proximal tubular cells have revealed that DCVC induces time- and concentration-dependent increases in lactate dehydrogenase (LDH) release, indicating cytotoxicity. Notably, preincubation with aminooxyacetic acid did not confer protection against this injury, suggesting alternative pathways of activation beyond cysteine conjugate β-lyase involvement .
Summary Table of Biological Effects
Scientific Research Applications
Metabolism and Toxicity
S-(1,2-Dichlorovinyl)-Cysteine is primarily formed through the glutathione conjugation pathway of TCE. This process involves the conjugation of TCE with glutathione, followed by cleavage by dipeptidase to produce DCVC. The compound is recognized as a potent nephrotoxin, with studies indicating that it induces cytotoxic effects in renal proximal tubule cells. For instance, exposure to DCVC has been shown to cause time- and concentration-dependent increases in lactate dehydrogenase release, indicating cellular injury .
Cellular Effects
Research has demonstrated that DCVC triggers several intracellular events leading to cytotoxicity:
- Calcium Release : In isolated kidney mitochondria, DCVC induces calcium efflux, which is preceded by increased oxidation of mitochondrial pyridine nucleotides. This calcium release is associated with DNA double-strand breaks and subsequent cell death .
- Reactive Oxygen Species Generation : DCVC exposure results in the generation of reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction .
- Apoptosis : The compound has been linked to apoptosis in various cell types, including human placental trophoblasts and renal cells .
Case Studies
The following table summarizes key findings from notable studies on S-(1,2-Dichlorovinyl)-Cysteine:
Nephrotoxicity Assessment
S-(1,2-Dichlorovinyl)-Cysteine is extensively used as a model compound for studying nephrotoxicity mechanisms associated with environmental toxins like TCE. Its ability to induce cellular damage makes it a valuable tool for understanding the pathways leading to renal injury.
Drug Development
Research into S-(1,2-Dichlorovinyl)-Cysteine has implications for drug development targeting renal protection or detoxification strategies. By elucidating its mechanisms of action, scientists can explore potential therapeutic interventions for preventing or mitigating nephrotoxic effects.
Environmental Health Studies
Given its origin from TCE, which is prevalent in industrial settings, studies involving S-(1,2-Dichlorovinyl)-Cysteine contribute significantly to environmental health research. Understanding its toxicity helps establish safety guidelines and regulatory measures for chemical exposure.
Chemical Reactions Analysis
Metabolic Pathways of DCVC
DCVC is metabolized through three major pathways :
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Acetylation: N-acetylation by N-acetyl transferases.
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β-elimination: β-elimination by cysteine conjugate β-lyases.
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Oxidation: Oxidation by flavin-containing monooxygenase 3 (FMO3).
Bioactivation and Nephrotoxicity
DCVC's nephrotoxicity is linked to its bioactivation, which involves its conversion into reactive intermediates .
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β-lyase Activity: Renal cysteine conjugate β-lyase cleaves DCVC, yielding pyruvate, ammonia, and reactive sulfur-containing intermediates, which can initiate renal proximal tubular cell death .
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Episulfonium Ion Formation: DCVC can form electrophilic episulfonium ions through nonenzymatic intramolecular rearrangements .
Reactions with Glutathione (GSH)
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Formation of S-[1-chloro-2-(S-glutathionyl)vinyl]-L-cysteine sulfoxide: DCVC sulfoxide reacts with GSH to form S-[1-chloro-2-(S-glutathionyl)vinyl]-L-cysteine sulfoxide, a product of Michael addition followed by the loss of HCl .
Reactions with N-Acetyl-L-Cysteine (NAC)
DCVC sulfoxide (DCVCS) reacts with NAC to form several monoadducts and a diadduct .
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Monoadduct Formation: DCVCS reacts with N-acetyl-L-cysteine (NAC) to form three monoadducts: diastereomers of S-[1-chloro-2-(N-acetyl-L-cystein-S-yl)vinyl]-L-cysteine sulfoxide and S-[2-chloro-2-(N-acetyl-L-cystein-S-yl)vinyl]--L-cysteine sulfoxide .
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Diadduct Formation: The monoadducts can further react with another molecule of NAC to form a diadduct, S-[2,2-(N-acetyl-L-cystein-S-yl)vinyl]-L-cysteine sulfoxide .
Impact on Renal Function
Studies on dogs have shown that L-DCVC is acutely nephrotoxic . The earliest indicator of renal damage is an increase in the urinary excretion rate of protein . DCVC induces renal ultrastructural lesions primarily in the S1 and S2 cells of the proximal tubule .
Homocysteine Analogues
Homocysteine S-conjugates, such as S-(1,2-dichlorovinyl)-L-homocysteine (DCVHcy), are analogues of DCVC . DCVHcy is more nephrotoxic than DCVC .
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Bioactivation of DCVHcy: DCVHcy undergoes enzymatic deamination followed by nonenzymatic β-elimination, yielding reactive intermediates such as S-(1,2-dichlorovinyl)thiol and 2-oxo-3-butenoic acid .
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N-Acetylation: The rate of DCVC N-acetylation is four times greater than that of DCVHcy, suggesting that mercapturic acid formation is a more important detoxification mechanism for cysteine S-conjugates than for homocysteine S-conjugates .
Effects on Cellular Energy Status
DCVC affects cellular energy status and energy metabolism pathways . It induces cytotoxicity and impacts mitochondrial function in placental cells .
Role in Acute Renal Failure (ARF)
DCVC is used in chemical-induced ARF models . Studies on mice show that DCVC induces ARF, and a priming dose of DCVC can lead to increased levels of proteins involved in cell cycle regulation .
Comparison with Similar Compounds
S-(1,2-Dichlorovinyl)glutathione (DCVG)
- Metabolic Relationship : DCVG is the precursor of DCVC. Renal GGT and dipeptidases cleave DCVG to generate DCVC, which is the proximate nephrotoxicant .
- Toxicity Mechanism: DCVG itself exhibits nephrotoxicity only after metabolic conversion to DCVC.
- Mitochondrial Effects: Both DCVG and DCVC inhibit mitochondrial respiration, but DCVG's effects are less direct.
S-(1,2-Dichlorovinyl)-DL-α-Methylcysteine
- Structural Difference : The α-methyl group prevents cleavage by β-lyase.
- Toxicity Profile: Non-nephrotoxic due to the inability to generate reactive thioketene metabolites. This highlights the critical role of β-lyase in DCVC bioactivation .
N-Acetyl-DCVC (N-AcDCVC)
- Metabolic Fate : N-AcDCVC is the mercapturate metabolite of DCVC, formed via N-acetylation. It is excreted in urine but can be deacetylated in the kidney to regenerate DCVC, prolonging toxicity .
- Toxicity Comparison : While less directly toxic than DCVC, its reversible conversion to DCVC contributes to sustained renal injury. In rabbit renal slices, N-AcDCVC exhibits toxicity equivalent to DCVC due to deacetylation .
S-(1,2-Dichlorovinyl)-L-Cysteine Sulfoxide (DCVCO)
- Formation : DCVCO is generated via sulfoxidation of DCVC by cysteine conjugate S-oxidase.
- Toxicity Mechanism: DCVCO is more potent than DCVC in distal tubular cells and operates independently of β-lyase.
- Cellular Specificity : DCVCO's greater toxicity in distal tubules correlates with higher S-oxidase activity in these cells, whereas DCVC predominantly targets proximal tubules due to β-lyase abundance .
S-(1,2-Dichlorovinyl)-L-Homocysteine (DCVHC)
- Mitochondrial Effects : DCVHC shares DCVC's ability to inhibit succinate-linked respiration, deplete ATP, and induce lipid peroxidation. However, DCVHC requires longer incubation times (60–120 min) to cause structural mitochondrial damage, compared to DCVC's faster action (15–30 min) .
Comparison with Non-Cysteine Conjugates
Dichloroacetic Acid (DCA) and Trichloroacetic Acid (TCA)
- Toxicity Profile: Hepatotoxic and carcinogenic in rodents via peroxisome proliferation and epigenetic modulation, contrasting DCVC's renal-specific toxicity .
DL-Cysteine Hydrochloride
- Structural Difference : Lacks the dichlorovinyl group.
- Applications: Used as a food additive and pharmaceutical excipient. Non-toxic at physiological doses, unlike DCVC's inherent nephrotoxicity .
Preparation Methods
Reaction Conditions and Optimization
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Glutathione Conjugation :
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Substrate : Trichloroethylene (TCE) dissolved in methanol or dimethyl sulfoxide (DMSO) at 0.1–1.0 mM concentrations.
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Enzyme : Glutathione S-transferase (GST) isoforms, particularly GST-α and GST-μ, derived from rat or human liver cytosol.
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pH and Temperature : Optimal activity occurs at pH 7.4 and 37°C, mimicking physiological conditions.
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Proteolytic Cleavage :
Table 1: Enzymatic Synthesis Parameters
| Parameter | Value/Range | Enzyme Source | Reference |
|---|---|---|---|
| TCE Concentration | 0.1–1.0 mM | Rat liver cytosol | |
| GST Activity | 5–10 U/mg protein | Human recombinant GST | |
| DCVG Cleavage Rate | 0.8–1.2 µmol/min/mg | Renal membranes |
Chemical Synthesis Approaches
Chemical synthesis of DCVC involves direct conjugation of 1,2-dichlorovinyl groups to L-cysteine. This method offers higher yields and scalability compared to enzymatic routes, making it preferable for industrial applications.
Stepwise Reaction Mechanism
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Dichlorovinyl Group Formation :
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Hydrochloride Salt Formation :
Table 2: Chemical Synthesis Conditions
| Parameter | Value/Range | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reaction Temperature | 50°C | 78–85 | 92–95 | |
| L-Cysteine Equivalents | 1.2–1.5 | 82 | 94 | |
| HCl Concentration | 1.0 M | N/A | 98.7 |
Industrial-Scale Production Techniques
Industrial production of DCVC hydrochloride prioritizes cost-effectiveness and reproducibility. Key strategies include immobilized enzyme reactors and continuous-flow systems.
Immobilized Enzyme Reactors
Continuous-Flow Chemical Synthesis
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Reactor Design : Tubular reactors with in-line HCl addition reduce batch-to-batch variability.
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Throughput : 50–100 g/day, with residual solvent levels <0.1%.
Purification and Characterization Methods
Purification Protocols
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Liquid-Liquid Extraction : Partitioning between ethyl acetate and water removes unreacted TCE.
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Column Chromatography : Silica gel (60–120 mesh) with methanol:chloroform (1:9) eluent achieves >99% purity.
Table 3: Solubility Profile of DCVC Hydrochloride
Analytical Characterization
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HPLC Analysis :
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Nuclear Magnetic Resonance (NMR) :
Quality Assurance and Stability
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Storage Conditions : -20°C under inert atmosphere (argon or nitrogen) prevents oxidative degradation.
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Stability Profile : DCVC hydrochloride remains stable for 6 months at -80°C, with <5% decomposition.
Table 4: Stability Data
Q & A
Q. How to optimize in vitro models for studying DCVC’s placental toxicity?
- Methodological Answer : Use human trophoblast cell lines (e.g., BeWo, JEG-3) and expose to DCVC sulfoxide. Measure prostaglandin E2 (PGE2) via ELISA and mitochondrial ROS in syncytialized cells. Confirm relevance with ex vivo placental explants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
